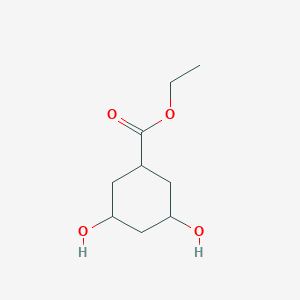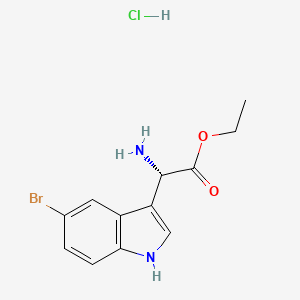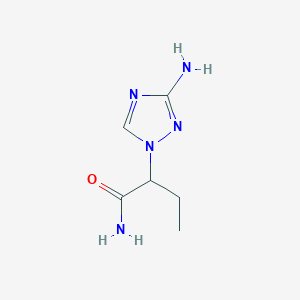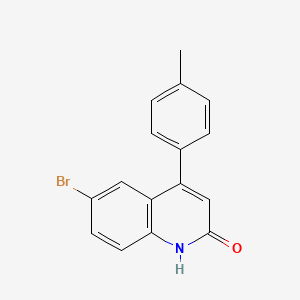![molecular formula C17H14OS2 B13090233 2-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13090233.png)
2-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound with a complex structure that includes both thiobenzaldehyde and methanethioylphenyl groups
Méthodes De Préparation
The synthesis of 2-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methanethioylbenzaldehyde with thiobenzaldehyde under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
2-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanethioyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the methanethioyl group under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with molecular targets through its functional groups. The thiobenzaldehyde and methanethioylphenyl groups can form covalent bonds with nucleophiles, leading to the modification of target molecules. This interaction can affect various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde include:
4-(Methylthio)benzaldehyde: Shares the methanethioyl group but lacks the thiobenzaldehyde moiety.
3,4-Ethylenedioxythiophenes: Contains thiophene rings and is used in similar applications but has different structural features.
Propriétés
Formule moléculaire |
C17H14OS2 |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
2-[3-(4-methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C17H14OS2/c18-17(15-7-5-13(11-19)6-8-15)10-9-14-3-1-2-4-16(14)12-20/h1-8,11-12H,9-10H2 |
Clé InChI |
VHTKBCKDBRGJDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCC(=O)C2=CC=C(C=C2)C=S)C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[4-Hydroxy-3-(trifluoromethyl)phenyl]-2-oxoacetic acid](/img/structure/B13090169.png)
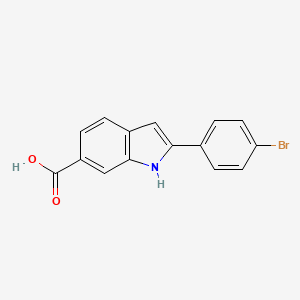
![3-Ethyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13090179.png)
